2-methyl-N-(quinolin-5-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide
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Overview
Description
2-methyl-N-(quinolin-5-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a quinoline ring fused with a pyrimidine ring, and it is characterized by the presence of a trifluoromethyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(quinolin-5-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide typically involves multi-step reactions. One common method involves the condensation of quinoline derivatives with pyrimidine precursors under controlled conditions. The reaction often requires the use of strong bases such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. Solvents like tetrahydrofuran or dimethyl sulfoxide are commonly used to dissolve the reactants and provide a suitable medium for the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to ensure high yield and purity of the final product. Techniques such as crystallization and chromatography are employed to purify the compound and remove any impurities that may be present.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(quinolin-5-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
2-methyl-N-(quinolin-5-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-methyl-N-(quinolin-5-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its binding affinity and stability, making it a potent compound in biological systems .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and hydroxychloroquine.
Pyrimidine derivatives: Such as 5-fluorouracil and cytosine.
Uniqueness
2-methyl-N-(quinolin-5-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide stands out due to its unique combination of a quinoline and pyrimidine ring system, along with the presence of a trifluoromethyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-methyl-N-quinolin-5-yl-6-(trifluoromethyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O/c1-9-21-13(8-14(22-9)16(17,18)19)15(24)23-12-6-2-5-11-10(12)4-3-7-20-11/h2-8H,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQNXFFWJHEGCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C(F)(F)F)C(=O)NC2=CC=CC3=C2C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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